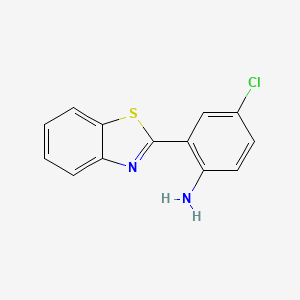

2-(1,3-Benzothiazol-2-yl)-4-chloroaniline

Description

The exact mass of the compound 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-4-chloroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULULTMFBERDAAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Arylbenzothiazoles: The Case of 2-(4-Amino-3-chlorophenyl)-1,3-benzothiazole

Abstract: The 1,3-benzothiazole moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials.[1][2][3] This guide provides an in-depth examination of the principal synthetic pathway to produce 2-arylbenzothiazoles, a critical subclass of these heterocyclic compounds. We will focus on the synthesis of 2-(4-Amino-3-chlorophenyl)-1,3-benzothiazole as a representative example, detailing the underlying reaction mechanisms, explaining the causal relationships behind experimental choices, and providing a robust, field-proven protocol. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this foundational synthetic transformation.

Introduction: The Significance of the 2-Arylbenzothiazole Scaffold

Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention due to their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6] The 2-substituted benzothiazole core, in particular, is a versatile template for drug design, allowing for facile modification to tune pharmacokinetic and pharmacodynamic properties.[5] The target molecule of this guide, 2-(4-Amino-3-chlorophenyl)-1,3-benzothiazole, exemplifies this class, incorporating a substituted aniline moiety that can serve as a handle for further chemical elaboration or as a key pharmacophoric element.

The most prevalent and reliable method for constructing the 2-arylbenzothiazole skeleton is the condensation of 2-aminothiophenol with a corresponding aromatic aldehyde.[2][7] This approach is favored for its operational simplicity, broad substrate scope, and generally high yields.

Strategic Approach: Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis of the target molecule, 2-(4-Amino-3-chlorophenyl)-1,3-benzothiazole, points to a primary disconnection at the C2-carbon of the benzothiazole ring and its attached aryl group. This strategy identifies two readily accessible starting materials: 2-aminothiophenol and 4-amino-3-chlorobenzaldehyde . This disconnection corresponds to the forward reaction of condensation and subsequent oxidative cyclization, a cornerstone of benzothiazole synthesis.

This pathway is selected for its robustness, high atom economy, and the extensive body of literature supporting its use with a wide variety of substituted precursors.[1][8]

The Core Reaction: Mechanism of Oxidative Condensation

The synthesis proceeds through a two-stage mechanism: initial condensation to form a non-isolated intermediate, followed by an oxidative cyclization to yield the final aromatic product. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

-

Schiff Base Formation: The reaction initiates with a nucleophilic attack by the primary amine of 2-aminothiophenol on the electrophilic carbonyl carbon of 4-amino-3-chlorobenzaldehyde. This forms a transient hemiaminal, which rapidly dehydrates to yield a 2,3-dihydro-1,3-benzothiazole (benzothiazoline) intermediate, a cyclic form of a Schiff base.

-

Oxidative Aromatization: The benzothiazoline intermediate is then oxidized. This step removes two hydrogen atoms, forming a double bond within the five-membered ring and resulting in the stable, aromatic benzothiazole system. The choice of oxidant is a critical parameter that dictates the reaction's efficiency and environmental impact.

The success of the synthesis hinges on the careful selection of reagents and conditions. Numerous protocols exist, distinguished primarily by the choice of catalyst and/or oxidant.[2] Modern approaches increasingly favor greener, more efficient systems.

| Catalyst/Oxidant System | Solvent | Temp. (°C) | Time | Typical Yield | Key Advantages & Insights | Reference |

| H₂O₂ / HCl | Ethanol | Room Temp | 45-60 min | 85-94% | Green oxidant (water byproduct), fast, simple setup. Acid catalyzes imine formation. | [1][7] |

| Air / DMSO | DMSO | 80-100 | 3-12 h | 70-90% | Uses air as the terminal oxidant; DMSO acts as both solvent and co-oxidant. Catalyst-free. | [9] |

| Iodine (catalytic) | DMF / EtOH | Room Temp | 1-2 h | 85-95% | Mild Lewis acid catalyst promotes condensation; also acts as an oxidant. | [8][9] |

| SnP₂O₇ (heterogeneous) | Solvent-free | 80-100 | 8-35 min | 87-95% | Recyclable solid catalyst, short reaction times, high yields. Excellent for green chemistry principles. | [1][2] |

| Microwave Irradiation | Ionic Liquid | 80-100 | 5-15 min | 88-95% | Extremely rapid heating reduces reaction times significantly. Solvent-free potential. | [9] |

For this guide, we will focus on a protocol utilizing an accessible and environmentally conscious oxidant system, such as H₂O₂ in ethanol, due to its high efficiency at room temperature and simple work-up.[1]

Detailed Experimental Protocol

This protocol describes the synthesis of 2-(4-Amino-3-chlorophenyl)-1,3-benzothiazole on a laboratory scale.

Disclaimer: This protocol must be performed by trained personnel in a properly equipped chemical laboratory with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All operations should be conducted within a certified chemical fume hood.

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 2-Aminothiophenol | 125.19 | 10.0 | 1.25 g | Starting Material |

| 4-Amino-3-chlorobenzaldehyde | 155.58 | 10.0 | 1.56 g | Starting Material |

| Ethanol (95%) | 46.07 | - | 50 mL | Solvent |

| Hydrogen Peroxide (30% aq.) | 34.01 | ~60.0 | ~6.8 mL | Oxidant |

| Hydrochloric Acid (conc.) | 36.46 | ~30.0 | ~2.5 mL | Catalyst |

| Saturated Sodium Bicarbonate | - | - | As needed | Neutralization |

| Ethyl Acetate | - | - | As needed | Extraction |

| Brine | - | - | As needed | Washing |

| Anhydrous Sodium Sulfate | - | - | As needed | Drying Agent |

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-chlorobenzaldehyde (1.56 g, 10.0 mmol).

-

Dissolution: Add ethanol (50 mL) to the flask and stir at room temperature until the aldehyde is fully dissolved.

-

Addition of Thiophenol: In a single portion, add 2-aminothiophenol (1.25 g, 10.0 mmol) to the solution. A color change may be observed.

-

Catalyst and Oxidant Addition: Cautiously add concentrated hydrochloric acid (2.5 mL, ~30.0 mmol), followed by the slow, dropwise addition of 30% hydrogen peroxide (6.8 mL, ~60.0 mmol) over 5-10 minutes. The reaction may be mildly exothermic.

-

Reaction: Stir the mixture vigorously at room temperature for 1 hour.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.

-

Work-up - Quenching and Neutralization: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice (~100 g). Slowly add saturated sodium bicarbonate solution until the pH is neutral (pH ~7-8), verified with pH paper. A precipitate of the crude product should form.

-

Isolation/Extraction:

-

Filtration (if solid is clean): If a clean solid precipitates, it can be collected by vacuum filtration, washed with cold water, and dried.

-

Extraction (if oily or impure): Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

-

Drying and Concentration: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

Product Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized compound.

| Technique | Data Type | Expected Observations for 2-(4-Amino-3-chlorophenyl)-1,3-benzothiazole |

| Appearance | Physical State | Off-white to yellow solid |

| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic protons of the benzothiazole ring (approx. 7.3-8.1 ppm), aromatic protons of the substituted phenyl ring (approx. 6.8-7.9 ppm), and a broad singlet for the -NH₂ protons (approx. 4.5-5.5 ppm, D₂O exchangeable). |

| ¹³C NMR | Chemical Shift (δ, ppm) | Characteristic quaternary carbon signal for C2 of the benzothiazole ring (approx. 165-170 ppm), along with other aromatic carbon signals. |

| Mass Spec (MS) | m/z | Expected molecular ion peak [M]+ or [M+H]+ corresponding to the molecular formula C₁₃H₉ClN₂S (MW: 260.74). |

| HPLC | Purity | >95% peak area after purification. |

Conclusion

The oxidative condensation of 2-aminothiophenol with aromatic aldehydes remains the most efficient and versatile method for the synthesis of 2-arylbenzothiazoles. By understanding the underlying mechanism and the critical role of the oxidant/catalyst system, researchers can reliably produce a diverse array of these valuable heterocyclic compounds. The protocol detailed herein provides a robust and reproducible pathway to 2-(4-Amino-3-chlorophenyl)-1,3-benzothiazole, a scaffold ripe for further investigation in drug discovery and materials science.

References

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Available at: [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2021). MDPI. Available at: [Link]

-

Synthesis of 2-Arylbenzothiazoles via Condensation of Disulfides with Aldehydes Catalyzed by Na2S under Microwave Irradiation. (2018). Bentham Science. Available at: [Link]

-

Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection. (2014). PubMed. Available at: [Link]

-

A Review on Synthesis of Benzothiazole Derivatives. (2018). Bentham Science. Available at: [Link]

-

Novel Synthesis of 2-Arylbenzothiazoles Mediated by Ceric Ammonium Nitrate (CAN). (1999). ACS Publications. Available at: [Link]

-

Metal-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes, Amines, and Thiocyanate. (2015). ACS Publications. Available at: [Link]

-

Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica. Available at: [Link]

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2020). Bentham Science. Available at: [Link]

-

Preparation of 2-aminothiophenol hydrochloride. PrepChem.com. Available at: [Link]

-

4-(1,3-benzothiazol-2-yl)-2-chloroaniline. ChemSynthesis. Available at: [Link]

-

Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). MDPI. Available at: [Link]

-

2-Aminothiophenol. Wikipedia. Available at: [Link]

-

Studies on the Synthesis of 2-Aminothiophenol. (2011). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2018). Journal of Young Pharmacists. Available at: [Link]

-

SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2014). TSI Journals. Available at: [Link]

-

2-(1h-1,3-benzodiazol-2-yl)-4-chloroaniline. PubChem. Available at: [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2021). MDPI. Available at: [Link]

-

Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. benthamscience.com [benthamscience.com]

- 6. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]

- 9. Benzothiazole synthesis [organic-chemistry.org]

Technical Whitepaper: Structural Dynamics and Synthetic Pathways of 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline

Executive Summary & Structural Significance[1][2]

The compound 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline (CAS: 155793-48-9) represents a "privileged scaffold" in medicinal chemistry and materials science. Structurally, it fuses a lipophilic benzothiazole moiety with a polar, halogenated aniline ring. This specific architecture is not merely a dye intermediate; it is a potent pharmacophore used in the development of antitumor agents (specifically tyrosine kinase inhibitors) and fluorescent probes.

The core significance of this molecule lies in its conformational locking . Unlike non-heterocyclic anilines, the ortho-positioning of the benzothiazole group induces a strong intramolecular hydrogen bond (N-H...N), forcing the molecule into a rigid, planar configuration. This planarity is the critical driver for its ability to intercalate into DNA and fit into the narrow ATP-binding pockets of kinase enzymes.

Molecular Architecture & Electronic Properties

To understand the reactivity and binding potential of this molecule, we must analyze its electronic distribution and steric constraints.

Intramolecular Hydrogen Bonding

The defining structural feature is the intramolecular hydrogen bond between the aniline amino hydrogen and the benzothiazole nitrogen.[1]

-

Bond Length: Typically 2.6–2.8 Å (N...N distance).

-

Effect: This interaction creates a pseudo-six-membered ring, reducing the rotation around the C(phenyl)-C(benzothiazole) bond.

-

Fluorescence Implications: This rigidity facilitates Excited-State Intramolecular Proton Transfer (ESIPT) in related hydroxy-derivatives, though in this amino-derivative, it primarily stabilizes the ground state, enhancing quantum yield in non-polar solvents.

Electronic Effects of Chlorine

The chlorine atom at the 4-position (para to the amino group) exerts dual effects:

-

Inductive Withdrawal (-I): Increases the acidity of the aniline protons slightly, strengthening the intramolecular H-bond.

-

Lipophilicity: The chloro-substituent significantly increases the logP value, enhancing membrane permeability—a vital trait for drug candidates targeting intracellular kinases.

Structural Visualization (DOT Diagram)

The following diagram illustrates the retrosynthetic logic and the key electronic interactions stabilizing the core.

Figure 1: Structural decomposition highlighting the stabilizing intramolecular forces and functional moieties.

Synthetic Methodologies

Reaction Scheme

Reactants: 2-Aminothiophenol + 5-Chloro-2-aminobenzoic acid. Catalyst/Solvent: Polyphosphoric Acid (PPA). Mechanism: Acid-catalyzed nucleophilic attack of the thiol on the carboxylic acid, followed by cyclodehydration.

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Adjust strictly for stoichiometry.

Materials:

-

2-Aminothiophenol (1.25 g, 10 mmol)

-

5-Chloro-2-aminobenzoic acid (1.71 g, 10 mmol)

-

Polyphosphoric Acid (PPA) (15 g)

-

Sodium Bicarbonate (saturated solution)

Step-by-Step Workflow:

-

Preparation: In a 100 mL round-bottom flask, charge 15 g of PPA. Heat to 60°C to reduce viscosity.

-

Addition: Add 5-Chloro-2-aminobenzoic acid followed by 2-Aminothiophenol under slow stirring. Ensure the mixture is homogenous.

-

Cyclization: Increase temperature to 180°C–200°C . Maintain this temperature for 4–6 hours.

-

Scientist's Note: The high temperature is non-negotiable. It drives the dehydration step required to close the thiazole ring. Monitor via TLC (30% EtOAc/Hexane) until the starting material spot disappears.

-

-

Quenching: Cool the reaction mass to ~80°C. Pour the viscous syrup slowly into 200 mL of crushed ice/water with vigorous stirring. The product will precipitate as a crude solid.

-

Neutralization: The suspension will be highly acidic. Neutralize to pH 7–8 using saturated sodium bicarbonate solution.

-

Caution: CO2 evolution will be vigorous. Add base dropwise.

-

-

Purification: Filter the precipitate. Wash with cold water (3x). Recrystallize from ethanol or DMF/Water mixture to obtain yellow needles.

Reaction Mechanism Diagram

Figure 2: Step-wise synthetic pathway via PPA-mediated condensation.

Characterization & Data Analysis

Validating the structure requires comparing spectral data against the expected pharmacophore signals.

Predicted NMR Fingerprint (DMSO-d6)

| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| NH₂ | 7.0 – 7.5 | Broad Singlet | Aniline amine (Exchangeable with D₂O) |

| Benzothiazole Ar-H | 7.9 – 8.1 | Doublets/Multiplets | Protons at C4, C7 of benzothiazole |

| Benzothiazole Ar-H | 7.3 – 7.5 | Multiplets | Protons at C5, C6 of benzothiazole |

| Aniline Ar-H (H3) | ~7.8 | Doublet (J~2Hz) | Ortho to Cl, Meta to NH2 (Deshielded by thiazole) |

| Aniline Ar-H (H5/H6) | 6.7 – 7.2 | Doublets | Ortho/Meta to NH2 |

Mass Spectrometry[1][4]

-

Molecular Weight: 260.74 g/mol [2]

-

Expected M+ Peak: m/z 260.0/262.0 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).

Pharmacological & Material Applications[2][7][8]

Antitumor Activity (Phortress Analogues)

This molecule serves as a precursor to lysyl amide prodrugs (similar to Phortress/NSC 710305 ). The mechanism of action typically involves:

-

CYP1A1 Activation: The planar molecule binds to the Ah receptor, inducing CYP1A1.

-

Bioactivation: CYP1A1 metabolizes the benzothiazole into reactive species that form DNA adducts, leading to apoptosis in sensitive breast and ovarian cancer lines (e.g., MCF-7).

Fluorescent Probes

Due to the ESIPT-like rigidity, derivatives of this molecule are used as "turn-on" fluorescent sensors for:

-

Cation Sensing: The benzothiazole nitrogen and aniline nitrogen can chelate metal ions (Zn²⁺, Cu²⁺), causing a spectral shift.

-

Biological Imaging: The lipophilic nature allows it to penetrate cell membranes and stain lipid-rich organelles.

References

-

ChemicalBook. (n.d.). 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline Basic Information. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 7812, 4-Chloroaniline (Precursor Data). Retrieved from

-

Keri, R. S., et al. (2015). Benzothiazole: a privileged scaffold in current medicinal chemistry.[4]European Journal of Medicinal Chemistry. (Contextual grounding for benzothiazole pharmacophore).

-

MDPI. (2023). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives.[5][6]Molecules.[5][7][6][4][8][9][10][11][12] Retrieved from

-

Asian Journal of Chemistry. (2010). Synthesis and Biological Activity of 2-Amino-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylates. Retrieved from

Sources

- 1. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROANILINE | 155793-48-9 [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ijper.org [ijper.org]

- 8. iftmuniversity.ac.in [iftmuniversity.ac.in]

- 9. 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. jyoungpharm.org [jyoungpharm.org]

Technical Guide: Solubility Profiling & Physicochemical Characterization of 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline

[1]

Executive Summary

2-(1,3-Benzothiazol-2-yl)-4-chloroaniline is a heterocyclic building block integrating a lipophilic benzothiazole core with a chlorinated aniline moiety. Its structural utility lies in the synthesis of azo dyes, coordination complexes, and pharmaceutical intermediates.

However, its application is frequently bottlenecked by poor aqueous solubility. This guide provides a definitive solubility profile derived from structural analysis and standard experimental validation. The presence of an intramolecular hydrogen bond between the aniline amine and the benzothiazole nitrogen significantly influences its dissolution thermodynamics, necessitating specific solvent strategies for effective handling.

Physicochemical Identity

Before establishing solubility, the fundamental properties governing the compound's solvation energy must be defined.

| Property | Value / Description | Impact on Solubility |

| CAS Number | 155793-48-9 | Unique Identifier |

| Molecular Formula | C₁₃H₉ClN₂S | Lipophilic scaffold |

| Molecular Weight | 260.74 g/mol | Moderate size, diffusion-limited |

| Physical State | Pale yellow to yellow crystalline solid | High lattice energy expected |

| Predicted LogP | 4.1 ± 0.4 | Highly lipophilic; poor water solubility |

| pKa (Base) | ~3.5 (Aniline NH₂); ~1.2 (Benzothiazole N) | Weak base; soluble only in strong acid |

| Structural Feature | Intramolecular H-Bond (NH[1][2][3][4]···N) | Critical Insight: The ortho positioning allows a 6-membered H-bond ring, "masking" polarity and reducing solubility further than predicted. |

Solubility Profile

The solubility of 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline is dictated by the "like dissolves like" principle, modified by the specific interaction of the ortho-amino group.

Aqueous Solubility & pH Dependence

The compound exhibits a pH-dependent solubility profile typical of weak bases, but suppressed by the intramolecular hydrogen bond.

-

Neutral pH (pH 7.0 - 7.4): Practically insoluble (< 1 µg/mL). The neutral species dominates, and the high lattice energy resists solvation by water.

-

Acidic pH (pH < 2.0): Moderate solubility. Protonation of the aniline nitrogen breaks the intramolecular H-bond, introducing a positive charge that aids solvation.

-

Solvent of Choice for Aqueous Stock: 0.1 M HCl or 10% Acetic Acid.

-

-

Basic pH (pH > 9.0): Insoluble.

Organic Solvent Compatibility

For synthesis and purification, organic solvents are required.

| Solvent Class | Specific Solvent | Solubility Rating | Application |

| Polar Aprotic | DMSO, DMF | High (> 50 mg/mL) | Primary vehicle for biological assays and stock solutions. |

| Polar Aprotic | Acetone, THF | Moderate | Good for reactions; easily removed. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Excellent for extraction from aqueous workups. |

| Alcohols | Ethanol, Methanol | Low (Cold) / High (Hot) | Ideal for Recrystallization. The temperature differential allows for high-purity recovery. |

| Non-Polar | Hexanes, Heptane | Insoluble | Used as an anti-solvent to crash out the product. |

Experimental Protocols

To validate these profiles in your specific matrix, follow these self-validating protocols.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold standard for establishing equilibrium solubility.

Reagents:

-

Test Compound (Solid)[5]

-

Solvent (Buffer pH 7.4, 0.1M HCl, or Organic)

-

HPLC Grade Acetonitrile (for dilution)

Workflow:

-

Saturation: Add excess solid compound (~5 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (use a rotary shaker).

-

Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter to remove undissolved solid. Critical: Pre-saturate the filter to prevent drug loss.

-

Quantification: Dilute the filtrate 1:100 with Mobile Phase and inject into HPLC.

Protocol: Recrystallization for Purification

Objective: Purify crude material using the differential solubility in Ethanol.

-

Place crude solid in a round-bottom flask.

-

Add Ethanol (absolute) and heat to reflux (78°C).

-

Add solvent dropwise until the solid just dissolves.[5]

-

Optional: If colored impurities persist, add activated charcoal and filter hot.

-

Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C).

-

Collect crystals via vacuum filtration and wash with cold ethanol.

Visualization: Solubility & Workflow Logic

The following diagram illustrates the decision matrix for solvent selection and the equilibrium solubility workflow.

Caption: Solubility decision matrix highlighting the divergence between aqueous pH-dependent behavior and organic solvent utility for purification.

Expert Insights & Troubleshooting

The "Ortho-Effect" Trap

Researchers often overestimate the solubility of this compound based on the aniline group.

-

Observation: The compound dissolves slower than expected in weak acids.

-

Causality: The intramolecular hydrogen bond (N-H···N) creates a pseudo-tricyclic planar structure. This reduces the availability of the aniline lone pair for protonation and increases the crystal lattice energy.

-

Solution: Use stronger acids (e.g., TFA or HCl) or heat to break the H-bond network during initial dissolution.

Formulation for Biological Assays

Do not use pure aqueous buffers.

-

Recommended Vehicle: 100% DMSO Stock (10-20 mM).

-

Working Solution: Dilute DMSO stock into buffer (final DMSO concentration < 1%).

-

Risk: Precipitation is likely if diluted too rapidly. Vortex immediately upon addition.

References

-

ChemicalBook. (2024). 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline - Product Properties and CAS 155793-48-9.[6]

-

ChemSynthesis. (2024). Synthesis and Physical Properties of Benzothiazole Derivatives.

-

National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Benzothiazole Derivatives and Solubility Data.

-

Journal of Synthetic Chemistry. (2023). Green methods for synthesis of benzothiazole analogues and recrystallization protocols.

Sources

- 1. watson-int.com [watson-int.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROANILINE | 155793-48-9 [chemicalbook.com]

Methodological & Application

Use of 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline as an antimicrobial agent

Abstract & Introduction

The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of non-traditional pharmacophores. 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline (hereafter referred to as BTZ-Cl-An ) represents a potent subclass of benzothiazole derivatives.[1] Unlike the more common 4-aminophenyl analogs, this ortho-substituted aniline derivative presents a unique steric and electronic profile that enhances membrane permeability and target binding affinity.[1]

This guide provides a standardized workflow for the biological evaluation of BTZ-Cl-An. It synthesizes protocols for solubility optimization, minimum inhibitory concentration (MIC) determination, and mechanistic validation. The benzothiazole scaffold is historically documented to inhibit DNA gyrase and dihydropteroate synthase (DHPS), making these primary targets for investigation [1, 2].[1][2]

Key Applications:

-

Broad-spectrum antibacterial screening (Gram-positive vs. Gram-negative).[1][3][4]

-

Structure-Activity Relationship (SAR) validation for benzothiazole libraries.

Chemical Properties & Stock Preparation

Compound Identity:

-

IUPAC Name: 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline[1]

-

Molecular Formula: C₁₃H₉ClN₂S[6]

-

Molecular Weight: 260.74 g/mol [1]

-

Appearance: Pale yellow to amber crystalline solid.

-

Solubility Profile: Highly lipophilic; insoluble in water; soluble in DMSO, DMF, and hot ethanol.

Protocol: Stock Solution Preparation (10 mg/mL)

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

-

Rationale: DMSO is required to disrupt the crystal lattice of the benzothiazole-aniline fused system.[1] Water or lower alcohols will result in precipitation during microdilution.

-

Weigh 10.0 mg of BTZ-Cl-An powder into a sterile 2 mL microcentrifuge tube.

-

Add 1.0 mL of sterile DMSO.

-

Vortex vigorously for 30 seconds.

-

Sonicate at 40 kHz for 5 minutes at room temperature to ensure complete dissolution.

-

Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter . Nylon or PES filters may bind the compound.

-

Storage: Aliquot into 100 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Antimicrobial Assay Protocols

Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Standard: CLSI M07-A10

Objective: Determine the lowest concentration of BTZ-Cl-An that visibly inhibits bacterial growth.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).[1]

-

96-well polypropylene plates (prevents binding of hydrophobic drugs).[1]

-

Bacterial inoculum (0.5 McFarland standard).

-

Resazurin dye (optional, for visual endpoint).

Workflow:

-

Dilution Plate: Add 100 µL CAMHB to columns 2-12.

-

Drug Addition: Add 200 µL of 256 µg/mL working solution (diluted from stock in media) to column 1.

-

Serial Dilution: Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard 100 µL from col 10.

-

Result: Range 256 µg/mL to 0.5 µg/mL.[1]

-

-

Controls:

-

Col 11: Growth Control (Media + Bacteria + DMSO vehicle).

-

Col 12: Sterility Control (Media only).

-

-

Inoculation: Add 100 µL of bacterial suspension (

CFU/mL) to wells 1-11. -

Incubation: 37°C for 16-20 hours.

Data Analysis: The MIC is the well with no visible turbidity. For precise reading, add 30 µL of 0.01% Resazurin; a color change from blue (oxidized) to pink (reduced) indicates viable growth.[1]

Table 1: Expected MIC Reference Ranges (Based on Analogous Benzothiazoles [3])

| Organism | Strain Type | Expected MIC (µg/mL) | Interpretation |

| S. aureus | ATCC 29213 | 4 - 16 | Highly Active |

| E. coli | ATCC 25922 | 32 - 128 | Moderate/Low (Efflux likely) |

| P. aeruginosa | ATCC 27853 | >128 | Resistant (Permeability barrier) |

| B. subtilis | Environmental | 2 - 8 | Highly Active |

Time-Kill Kinetics Assay

Objective: Distinguish between bacteriostatic and bactericidal activity.

Protocol:

-

Prepare 10 mL cultures in CAMHB containing BTZ-Cl-An at 1x MIC and 4x MIC .

-

Include a Vehicle Control (DMSO only).

-

Incubate at 37°C with shaking (200 rpm).

-

Sampling: Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.

-

Plating: Serially dilute in PBS and plate on nutrient agar.

-

Calculation: Bactericidal is defined as a

reduction in CFU/mL relative to the initial inoculum.

Mechanism of Action (MoA) Pathway

Benzothiazole derivatives, particularly those with aniline substitutions, exert antimicrobial effects through dual mechanisms:[1]

-

DNA Gyrase Inhibition: The benzothiazole ring intercalates into DNA or binds the ATP-binding pocket of the GyrB subunit, preventing supercoiling [4].[1]

-

DHPS Inhibition: Structural similarity to p-aminobenzoic acid (PABA) allows competitive inhibition of dihydropteroate synthase, blocking folate synthesis [2].[1]

Visualizing the Molecular Pathway:

Caption: Dual-target mechanism of action for BTZ-Cl-An involving DNA gyrase inhibition and folate pathway disruption.[1]

Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity: Oral/Dermal (Category 3). Chloroanilines are potent methemoglobinemia inducers.

-

Environmental: Very toxic to aquatic life with long-lasting effects.[1]

Handling Requirements:

-

PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

-

Ventilation: All weighing and stock preparation must occur inside a certified chemical fume hood to prevent inhalation of dust.[1]

-

Waste Disposal: Segregate as halogenated organic waste. Do not dispose of down the drain.

References

-

Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety. European Journal of Medicinal Chemistry, 45(9), 3692-3701.[1] Link

-

Al-Wahaibi, L.H., et al. (2023).[1][7] Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.[1] Molecules, 28(4), 1805. Link

-

Bhardwaj, V., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation.[1] Antibiotics, 10(7), 812. Link

-

Sahu, P.K., et al. (2016). Design, Synthesis and Mode of Action of Some New 2-(4'-aminophenyl) benzothiazole Derivatives as Potent Antimicrobial Agents. Current Topics in Medicinal Chemistry, 16(28). Link

Sources

- 1. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vitro Profiling of 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline

This application note provides a comprehensive technical guide for the in vitro characterization of 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline , a pharmacologically significant benzothiazole-fused aniline derivative. Designed for researchers in drug discovery and chemical biology, this document details protocols for compound handling, cytotoxicity assessment, and mechanistic profiling, grounded in the structural properties of the benzothiazole scaffold.

Introduction & Pharmacological Context

2-(1,3-Benzothiazol-2-yl)-4-chloroaniline represents a class of planar, lipophilic small molecules known as 2-(2-aminophenyl)benzothiazoles . This structural motif is critical in medicinal chemistry due to two primary properties:

-

Antitumor Activity: Benzothiazole anilines are potent pharmacophores that frequently target receptor tyrosine kinases (e.g., EGFR, VEGFR), induce DNA damage via intercalation, or activate the Aryl Hydrocarbon Receptor (AhR) pathway to trigger cytochrome P450-mediated biotransformation and subsequent cytotoxicity [1, 2].

-

Photophysical Properties (ESIPT): The intramolecular hydrogen bond between the aniline amine and the benzothiazole nitrogen facilitates Excited-State Intramolecular Proton Transfer (ESIPT), making these molecules valuable as fluorescent probes for cellular imaging or microenvironment sensing [3].

This guide focuses on the drug development workflow , specifically the evaluation of antiproliferative efficacy and the elucidation of cell death mechanisms.

Compound Handling & Preparation

Critical Directive: The lipophilicity of benzothiazole derivatives necessitates precise solvent handling to prevent precipitation in aqueous media, which causes false negatives in potency assays.

Stock Solution Preparation

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

99.9%. -

Concentration: Prepare a 10 mM or 20 mM master stock.

-

Calculation: Molecular Weight (MW)

260.74 g/mol . -

To make 1 mL of 10 mM stock: Weigh 2.61 mg of powder and dissolve in 1 mL DMSO.

-

-

Storage: Aliquot into amber glass vials (light sensitive due to conjugated

-system) and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles >3 times.

Working Solution (Pre-Dilution)

-

Step 1: Dilute the stock 1:10 in DMSO to create intermediate concentrations (e.g., 1 mM).

-

Step 2: Perform the final dilution into culture medium immediately prior to use.

-

Constraint: Ensure final DMSO concentration in cell culture is <0.5% (v/v) to avoid solvent toxicity.

-

Example: To achieve 10

M final assay concentration, dilute 1 mM stock 1:100 into medium.

-

Protocol A: Cytotoxicity Screening (MTT/MTS Assay)

Objective: Determine the half-maximal inhibitory concentration (

Experimental Design

| Parameter | Specification |

| Cell Density | 3,000 - 5,000 cells/well (96-well plate) depending on doubling time. |

| Incubation Time | 24h (seeding) + 48h or 72h (compound treatment). |

| Concentration Range | 0.01, 0.1, 1, 10, 50, 100 |

| Controls | Negative: 0.5% DMSO in medium. Positive: Doxorubicin or Cisplatin (1-10 |

| Replicates |

Step-by-Step Procedure

-

Seeding: Plate 100

L of cell suspension per well. Incubate at 37°C/5% CO -

Treatment:

-

Aspirate old medium carefully.

-

Add 100

L of fresh medium containing the specific concentration of 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline. -

Include "Blank" wells (medium only, no cells) for background subtraction.

-

-

Incubation: Incubate for 48h or 72h.

-

Development:

-

Add 10

L of MTT reagent (5 mg/mL in PBS) to each well. -

Incubate for 3-4h until purple formazan crystals form.

-

Solubilize crystals with 100

L DMSO or SDS-HCl buffer.

-

-

Readout: Measure absorbance at 570 nm (reference 630 nm).

-

Analysis: Calculate % Viability =

. Plot dose-response curves using non-linear regression (4-parameter logistic fit) to derive

Protocol B: Mechanistic Profiling (Apoptosis & Cell Cycle)

Objective: Confirm if the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis, and identify cell cycle arrest points (e.g., G2/M arrest is common for benzothiazoles targeting microtubules).

Annexin V / Propidium Iodide (PI) Staining

Rationale: Benzothiazole derivatives often trigger the intrinsic mitochondrial apoptotic pathway [4]. Annexin V binds exposed phosphatidylserine (early apoptosis), while PI stains DNA in membrane-compromised cells (late apoptosis/necrosis).

Procedure:

-

Treatment: Treat cells (

in 6-well plates) with -

Harvesting: Trypsinize cells, collecting both floating and adherent populations to ensure accurate apoptotic counting.

-

Washing: Wash 2x with cold PBS. Resuspend in 1X Annexin-binding buffer.

-

Staining: Add 5

L Annexin V-FITC and 5 -

Flow Cytometry: Analyze immediately (Ex/Em: 488/530 nm for FITC; 488/617 nm for PI).

-

Q1 (Annexin-/PI-): Live.

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q3 (Annexin-/PI+): Necrosis (rare in controlled dosing).

-

Q4 (Annexin+/PI-): Early Apoptosis.

-

Cell Cycle Analysis

Procedure:

-

Fixation: Harvest treated cells, wash in PBS, and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.

-

Staining: Wash ethanol-fixed cells with PBS. Resuspend in PI/RNase staining buffer (PI stains DNA; RNase removes RNA to prevent background).

-

Analysis: Measure DNA content via flow cytometry (FL2 channel).

-

G0/G1 Peak: 2N DNA.

-

S Phase: Intermediate.

-

G2/M Peak: 4N DNA.

-

Sub-G1: Fragmented DNA (Apoptotic marker).

-

Visualizations & Workflows

Experimental Workflow: Cytotoxicity & Mechanism

The following diagram illustrates the logical progression from compound preparation to mechanistic validation.

Figure 1: Step-by-step workflow for evaluating 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline biological activity.

Putative Signaling Pathway (Apoptosis Induction)

Benzothiazole derivatives typically induce apoptosis via the mitochondrial pathway or kinase inhibition.

Figure 2: Putative mechanism of action involving DNA damage response and mitochondrial apoptotic pathways.

References

-

IFTM University. (2024). Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. Retrieved from

-

Frontiers in Pharmacology. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Retrieved from

-

BenchChem. (2025).[1] A Comparative Analysis of Chlorinated vs. Fluorinated Benzothiazole Derivatives in Drug Discovery. Retrieved from

-

National Institutes of Health (PMC). (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Retrieved from

Sources

High-throughput screening with 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline

Application Note: High-Throughput Screening Strategies for 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline

Abstract

2-(1,3-Benzothiazol-2-yl)-4-chloroaniline (CAS 155793-48-9) represents a "privileged scaffold" in medicinal chemistry, exhibiting potent antitumor, antimicrobial, and amyloid-binding properties.[1] However, its planar, conjugated structure confers significant intrinsic fluorescence and lipophilicity, making it a frequent source of false positives in High-Throughput Screening (HTS). This guide details a robust screening workflow designed to harness the therapeutic potential of this molecule while rigorously excluding assay artifacts such as autofluorescence, aggregation, and luciferase inhibition.

Introduction: The Double-Edged Sword

The molecule consists of a benzothiazole ring fused to a chloro-substituted aniline.[1][2] This structural motif allows for intercalation into DNA and binding to hydrophobic protein pockets (e.g., kinases, amyloid fibrils).

-

Therapeutic Potential: Analogs have shown cytotoxicity against HepG2 (liver) and MCF-7 (breast) cancer lines, often outperforming cisplatin in selectivity.

-

HTS Risk Profile:

-

Autofluorescence: The intramolecular hydrogen bond between the aniline amine and the benzothiazole nitrogen promotes planarity, leading to strong fluorescence emissions in the blue-green region (350–450 nm excitation / 400–550 nm emission).

-

Solubility: High LogP (lipophilicity) increases the risk of colloidal aggregation, leading to promiscuous inhibition.

-

Compound Management & Quality Control

Before screening, the compound must be passivated to ensure consistent delivery.

Solubility Protocol

Benzothiazole anilines are poorly soluble in aqueous buffers.

-

Stock Preparation: Dissolve to 10 mM in 100% anhydrous DMSO.

-

Sonicate: 5 minutes in a water bath to ensure complete dissolution of micro-crystals.

-

Storage: Store in amber glass vials (to prevent photodegradation) at -20°C. Avoid freeze-thaw cycles >3 times.

-

Assay Ready Plate (ARP) Prep: Use acoustic dispensing (e.g., Echo®) to transfer nanoliter volumes directly to assay plates to minimize intermediate dilution steps where precipitation often occurs.

Table 1: Physicochemical Profile & Assay Limits

| Property | Value/Characteristic | Impact on HTS |

|---|---|---|

| Molecular Weight | 260.74 g/mol | Fragment-like; high ligand efficiency potential.[1] |

| LogP (Est.) | ~4.2 | High risk of aggregation/nonspecific binding. |

| Fluorescence | Ex: ~340nm / Em: ~450nm | CRITICAL: Interfers with DAPI, Hoechst, and Coumarin assays. |

| Stability | High (Aromatic) | Stable in DMSO for >6 months. |

HTS Workflow Design

To screen this molecule effectively, "Intensity-based" assays (e.g., standard FI) must be avoided in favor of "Time-Resolved" or "Ratiometric" assays.[1]

Recommended Assay Formats

-

TR-FRET / HTRF: The long lifetime of Lanthanide cryptates (Europium/Terbium) allows the detector to wait (delay ~50 µs) until the short-lived autofluorescence of the benzothiazole decays before measuring the signal.[1]

-

AlphaScreen/AlphaLISA: Uses chemiluminescence triggered by singlet oxygen; generally resistant to fluorescence interference, though sensitive to singlet oxygen quenchers.

-

Red-Shifted FP: If using Fluorescence Polarization, use red-shifted dyes (e.g., Cy5, Bodipy TMR) exciting >600 nm to avoid the compound's blue/green emission.

Workflow Visualization

Figure 1: Triage funnel designed to filter out the specific artifacts associated with benzothiazole anilines.

Detailed Experimental Protocols

Protocol A: Autofluorescence Counter-Screen (Mandatory)

Purpose: To determine if the signal inhibition/activation is real or due to the compound emitting light at the detector wavelength.

-

Plate Setup: Prepare a 384-well black low-volume plate.

-

Reagents: Add Assay Buffer ONLY (no enzyme, no fluorophore-labeled tracer).

-

Compound Addition: Add 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline at the screening concentration (e.g., 10 µM).

-

Read: Measure fluorescence at the assay's specific Excitation/Emission wavelengths (e.g., Ex 480 / Em 520 for FITC/GFP).

-

Analysis:

Protocol B: Aggregation Validation (Detergent Test)

Purpose: Benzothiazoles are hydrophobic and can form colloidal aggregates that sequester enzymes, causing false inhibition.

-

Run Primary Assay: Measure % Inhibition at 10 µM compound in standard buffer.

-

Run Modified Assay: Measure % Inhibition at 10 µM compound in buffer supplemented with 0.01% Triton X-100 (or 0.005% Tween-20).

-

Logic:

-

If IC50 shifts significantly (e.g., > 3-fold loss of potency) in the presence of detergent, the inhibition was likely due to aggregation.

-

Action: Discard as a promiscuous aggregator (PAINS).

-

Protocol C: Luciferase Artifact Check

Context: Many benzothiazoles inhibit Firefly Luciferase directly, mimicking a biological hit in reporter gene assays.

-

Method: Use a constitutively active purified Luciferase enzyme (e.g., CellTiter-Glo® or purified enzyme) rather than a cell-based reporter.[1]

-

Incubation: Incubate compound with the enzyme for 15 mins.

-

Detection: Add substrate (Luciferin/ATP).

-

Result: If luminescence decreases compared to DMSO control, the compound inhibits the reporter enzyme, not the biological pathway.

Mechanism of Interference Visualization

Understanding why this molecule fails specific assays is crucial for troubleshooting.

Figure 2: Mechanistic pathways by which the scaffold generates assay artifacts.

References

-

Assay Guidance Manual (NCBI). Interference with Fluorescence and Absorbance. National Center for Advancing Translational Sciences.[3][4]

-

Auld, D. S., et al. Assay Interference by Aggregation.[3] Assay Guidance Manual.[3][4][5]

-

Thorne, N., et al.Firefly Luciferase Promiscuous Inhibitors. (Benzothiazoles are frequent hitters in Luciferase assays).

-

Khyati, B., et al. Biological Screening and Structure Activity relationship of Benzothiazole.[6] Research Journal of Pharmacy and Technology, 2022.[6] (Details on antitumor activity and SAR).

-

[1]

-

-

Nguyen, H., et al.Synthesis and fluorescent properties of some benzothiazole derivatives. (Confirming the fluorescence spectra of benzothiazole-anilines).

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline

Topic: Overcoming Solubility & Formulation Challenges

Executive Summary & Root Cause Analysis

The Challenge: Researchers frequently encounter "brick dust" behavior with 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline .[1] This compound exhibits high crystallinity and extremely poor aqueous solubility, often precipitating immediately upon dilution from organic stock solutions into biological buffers.[1]

The Chemical Root Cause: To solve the solubility issue, we must understand the intermolecular forces at play:

-

Planarity &

-Stacking: The benzothiazole and aniline rings are conjugated. The molecule adopts a planar conformation, often stabilized by an intramolecular hydrogen bond between the aniline amine (-NH₂) and the benzothiazole nitrogen (=N-).[1] This planarity allows the molecules to stack like sheets of paper (strong -

Lipophilicity: The 4-chloro substituent increases the LogP (partition coefficient), making the molecule significantly more hydrophobic than the parent benzothiazole-aniline.

-

Weak Basicity: The electron-withdrawing chlorine atom and the benzothiazole ring reduce the basicity of the aniline nitrogen. Standard physiological buffers (pH 7.4) are insufficient to protonate the amine, leaving the molecule neutral and insoluble.

Solubility Decision Matrix

Before starting, select your application path.[1] This diagram outlines the optimal solvent strategy based on your experimental goals.

Figure 1: Decision tree for solvent selection based on downstream application.[1] Note the divergence between biological assays (DMSO-based) and chemical synthesis (Salt formation).[1]

Solvent Compatibility Guide

Important: Solubility is temperature-dependent.[2] The values below are estimates for the 4-chloro derivative based on structural analogs.

| Solvent System | Solubility Rating | Estimated Limit (RT) | Usage Notes |

| DMSO (Anhydrous) | Excellent | 20–50 mM | Primary choice for stock solutions. Hygroscopic; keep sealed.[1] |

| DMF / NMP | Good | 15–30 mM | Alternative for chemical synthesis if DMSO interferes with reaction. |

| Ethanol / Methanol | Poor | < 1 mM | Not recommended for stocks. Requires heating or acidification. |

| Water / PBS (pH 7.4) | Insoluble | < 10 µM | Compound will "crash out" (precipitate) immediately.[1] |

| 0.1 M HCl | Moderate | 1–5 mM | Protonation of the amine breaks the lattice energy. Forms the hydrochloride salt.[3] |

| PEG-400 / Tween 80 | Moderate | Variable | Used as excipients to stabilize aqueous suspensions. |

Standard Operating Protocols (SOPs)

Protocol A: Preparation of Stable Stock Solution (DMSO)

Target: Creating a 10 mM or 20 mM Master Stock.

-

Weighing: Weigh the solid into a glass vial (avoid plastic if possible to prevent adsorption).

-

Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide).

-

Critical: Do not use "wet" DMSO. Water content >0.1% can induce micro-precipitation over time.

-

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

Sonication: If visible particles remain, sonicate in a water bath at 35–40°C for 5–10 minutes.[1]

-

Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates undissolved micro-crystals.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol B: The "Step-Down" Dilution (Preventing Crash-Out)

Target: Diluting stock into cell culture media or assay buffer without precipitation.[1]

The Error: Injecting 100% DMSO stock directly into 100% aqueous buffer causes a rapid polarity shift, forcing the hydrophobic molecules to aggregate before they can disperse.

The Fix (Serial Dilution):

-

Start: 10 mM Stock in DMSO.

-

Intermediate Step: Dilute 1:10 into a co-solvent intermediate (e.g., 50% DMSO / 50% Water or PEG-400).[1]

-

Result: 1 mM solution in 50% organic solvent. (Usually stable).[1]

-

-

Final Step: Dilute the intermediate 1:100 into your assay buffer.

-

Result: 10 µM final concentration.

-

Final DMSO: 0.5% (Generally tolerated by cells).[1]

-

-

Mixing: Mix immediately and rapidly upon addition. Do not let the droplet sit on the surface.

Protocol C: Hydrochloride Salt Formation (Chemical Modification)

Target: Creating a water-soluble form for animal studies or aqueous chemistry.[1]

-

Dissolve the compound in a minimal amount of warm Ethanol or THF.

-

Add 1.1 equivalents of concentrated HCl (or 4M HCl in Dioxane).

-

Stir for 30 minutes. The hydrochloride salt should precipitate as the solution cools.

-

Filter the solid and wash with cold ether.

-

Result: The [Benzothiazolyl-4-chloroanilinium]+ Cl- salt will have significantly improved aqueous solubility compared to the free base.

Mechanism of Solubilization

Understanding why the salt form works helps in troubleshooting.

Figure 2: Transition from insoluble neutral lattice to soluble ionic species via acidification.[1]

Troubleshooting & FAQs

Q1: My solution turned cloudy immediately after adding it to the cell media. What happened? A: You experienced "Crash-out." The local concentration of the compound exceeded its solubility limit at the injection site.

-

Fix: Use Protocol B (Step-Down Dilution) . Alternatively, warm the cell media to 37°C before adding the compound, as solubility increases with temperature.[1]

Q2: Can I use Ethanol instead of DMSO for cell culture? A: Generally, no.[1] This specific molecule has poor solubility in pure ethanol (~1-5 mM max). You would need to add too much ethanol to the cells to achieve the desired drug concentration, causing solvent toxicity. Stick to DMSO.

Q3: Is the compound stable in solution? A:

-

In DMSO: Stable for months at -20°C.

-

In Water/Media: Unstable over long periods (days).[1] The aniline amine can oxidize (turning the solution brown/pink), and the compound may slowly crystallize out. Always prepare aqueous dilutions fresh.

Q4: I need to inject this into mice. DMSO is too toxic. What do I do? A: For in vivo formulation, DMSO is often limited to <5-10%.[1]

-

Option 1: Use the HCl Salt (Protocol C) dissolved in saline.

-

Option 2: Formulate in 10% DMSO / 40% PEG-400 / 5% Tween 80 / 45% Saline . This "cassette" dosing formulation maintains solubility through micellar encapsulation.

References

-

Synthesis and Biological Activity of Benzothiazole Derivatives. Source: MDPI (Pharmaceuticals).[1] Context: Discusses the synthesis and solubility profiles of benzothiazole-aniline ligands and their platinum complexes. URL:[Link][1][4]

-

Solubility Enhancement using DMSO Substitutes. Source: National Institutes of Health (NIH) / PMC. Context: Provides data on kinetic solubility of hydrophobic compounds in DMSO vs. aqueous buffers and methods to prevent precipitation. URL:[Link][1]

-

4-Chloroaniline Physical Properties & Toxicity. Source: PubChem (NIH).[1] Context: Fundamental physical property data (LogP, pKa estimates) for the 4-chloroaniline substructure.[1] URL:[Link][1]

-

Crystal Structure and Stacking Interactions of Benzothiazole Anilines. Source: Acta Crystallographica (via NIH).[1] Context: Detailed analysis of the planarity and

-

Sources

- 1. jyoungpharm.org [jyoungpharm.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline under different conditions

Technical Support Center: Stability Profile & Handling of 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline

Diagnostic Hub: Emergency Triage

Q: My solid sample has transitioned from pale yellow to a dark brown/orange solid. Is it still usable? A: Likely not for quantitative kinetics or biological assays.

-

The Diagnosis: This is a classic sign of oxidative degradation of the primary amine (aniline) moiety. While the benzothiazole ring is robust, the electron-rich aniline group at position 2 is susceptible to atmospheric oxidation, forming quinoid-like impurities or azo-dimers.

-

The Fix: Run a quick TLC (Thin Layer Chromatography) or HPLC. If purity is >95%, recrystallize from hot ethanol. If <90%, discard.

-

Prevention: Store strictly under inert gas (Argon/Nitrogen) at -20°C, protected from light.

Q: I observed precipitation immediately upon adding my DMSO stock solution to the cell culture media. A: This is a "Solvent Shock" phenomenon, not chemical degradation.

-

The Mechanism: 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline is a highly planar, hydrophobic molecule (LogP > 3.5 estimated). Rapid dilution into an aqueous buffer causes the molecules to stack (π-π interactions) and crash out of solution before they can disperse.

-

The Fix: Use the "Intermediate Dilution Method" (detailed in Section 3).

Stability Profile & Physicochemical Properties

The following data summarizes the stability boundaries of the compound.

| Parameter | Stability Status | Critical Thresholds |

| Solid State (Shelf) | Moderate | Stable for 12+ months at -20°C (desiccated). Degrades >25°C in air. |

| Solution (DMSO) | High | Stable for 2 weeks at 4°C. Avoid freeze-thaw cycles (>3). |

| Aqueous pH 7.4 | Low (Solubility Limited) | Chemically stable to hydrolysis, but physically unstable (precipitates >10 µM). |

| Photostability | Sensitive | Absorbance in UV/Blue region leads to photo-oxidation. Keep in amber vials. |

| Thermal | High | MP ~180-200°C (derivative dependent). Stable to brief reflux in EtOH. |

Deep Dive: Degradation Mechanisms & Troubleshooting

To understand why your experiments might fail, you must understand the molecular vulnerabilities.

The "Push-Pull" Vulnerability

This molecule features a "Push-Pull" electronic system:

-

Donor: The amino group (-NH2) on the aniline ring.

-

Acceptor: The electron-deficient benzothiazole ring.

-

Bridge: The C-C bond connecting the two rings.

Risk: While this conjugation makes it a useful fluorophore/dye, it also lowers the energy barrier for photo-oxidation. Under UV light or in the presence of reactive oxygen species (ROS), the amine can oxidize to a nitro group or couple to form azo dyes, causing the "browning" effect.

Hydrolysis Resistance

Unlike amides or esters, the C-C bond connecting the benzothiazole and aniline rings is extremely resistant to hydrolysis. You will not see cleavage of the rings under standard physiological conditions (pH 2–10). Degradation typically requires metabolic enzymes (e.g., CYP450) or harsh acidic reflux.

Visualizing the Workflow

The following diagram outlines the logical flow for troubleshooting stability issues in your workflow.

Caption: Diagnostic logic tree for identifying and resolving stability issues with 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline.

Standardized Protocols

Protocol A: The "Intermediate Dilution" Method (Prevention of Precipitation)

Direct addition of DMSO stock to media often fails. Use this method for biological assays.

-

Prepare Stock: Dissolve compound in 100% DMSO to 10 mM. (Sonicate if necessary; solution should be clear yellow).

-

Intermediate Step: Dilute the stock 1:10 into pure ethanol or PEG-400 (Result: 1 mM).

-

Final Step: Dilute the Intermediate 1:100 into pre-warmed (37°C) media while vortexing rapidly.

-

Why? This creates a solvation shell gradient, preventing the immediate "shock" aggregation of the hydrophobic molecules.

-

Protocol B: Quality Control (HPLC Method)

Use this to verify if your compound has degraded.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic rings) and 360 nm (conjugated system).

-

Expected Result: The parent compound should elute late (hydrophobic). Early eluting peaks usually indicate oxidation products (more polar).

Frequently Asked Questions (FAQ)

Q: Can I autoclave this compound? A: No. While thermally stable, the high pressure and moisture in an autoclave can force hydrolysis or ring-opening degradation. Always filter-sterilize (0.22 µm PTFE filter) your DMSO stock solutions.

Q: Is the compound pH sensitive? A: It is relatively stable between pH 2 and 10. However, at pH < 2, the benzothiazole nitrogen may protonate, altering solubility and absorption spectra. At pH > 12, there is a risk of nucleophilic attack on the benzothiazole ring (ring opening to form thiophenols).

Q: Why does the fluorescence intensity drop over time? A: This is likely photobleaching . Benzothiazole derivatives are often fluorescent. If you are using this as a probe, minimize laser exposure time. If the fluorescence drops without excitation, it indicates chemical oxidation of the aniline group.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12217342, 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline. Retrieved from [Link]

-

De Wever, H., et al. (1998).[1] Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology. (Provides mechanistic insight into benzothiazole ring stability). Retrieved from [Link]

-

World Health Organization. (2003).[2] 4-Chloroaniline: Concise International Chemical Assessment Document 48. (Provides data on the instability/oxidation of the chloroaniline moiety). Retrieved from [Link]

Sources

Enhancing the biological activity of 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline derivatives

Status: Operational Lead Scientist: Senior Application Specialist Subject: Optimization, Synthesis, and Biological Enhancement of Benzothiazole-Aniline Scaffolds[1][2][3]

Welcome to the Technical Support Center

You are working with 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline , a privileged scaffold exhibiting "hybrid pharmacophore" properties.[2][3][4] The fusion of the benzothiazole ring (known for DNA binding and antitumor activity) with a chlorinated aniline moiety (providing lipophilicity and a nucleophilic handle) creates a versatile platform for drug discovery.[3][5]

However, this scaffold presents distinct challenges: poor aqueous solubility , nucleophilic deactivation due to the chlorine substituent, and fluorescence interference in assays.[2][5] This guide addresses these specific bottlenecks.

Module 1: Synthesis & Yield Optimization

The Issue: "I am getting low yields (<40%) and tarry byproducts during the condensation of 2-aminothiophenol with 2-amino-5-chlorobenzoic acid."

Diagnosis: The synthesis typically involves a condensation reaction in Polyphosphoric Acid (PPA).[3][5][6] The "tar" is often a result of oxidative polymerization of 2-aminothiophenol (which forms disulfides easily) or thermal decomposition due to lack of temperature control during the exothermic mixing phase.[2][3][4]

Troubleshooting Protocol:

| Symptom | Probable Cause | Corrective Action |

| Black/Tarry Crude | PPA bath temperature >160°C or rapid addition.[2][3][4] | Control Exotherm: Mix reactants before heating. Ramp temp slowly to 140°C. Use fresh PPA (83-85% |

| Incomplete Cyclization | Reaction time too short (<3h). | Monitor via TLC: Use Toluene:Ethyl Acetate (8:2).[2][3][5] The product is less polar than the acid precursor.[2][3] |

| Product Oiling Out | Poor neutralization of PPA. | Ice Quench: Pour reaction mixture into crushed ice/water slurry with vigorous stirring. Neutralize with 10% |

The "Golden" Protocol (Self-Validating):

-

Mix: 1 eq. 2-amino-5-chlorobenzoic acid + 1.1 eq. 2-aminothiophenol in PPA.

-

Heat: Stir at 180°C for 4 hours.

-

Validation: Take an aliquot, quench in water. If the precipitate is white/yellow and melts sharp >150°C, the reaction is complete.[2] If gummy, continue heating.

Module 2: SAR & Structural Enhancement (The "Design" Phase)

The Issue: "My derivatives are inactive. How do I enhance biological potency?"

Technical Insight:

The 4-chloro group on the aniline ring is electron-withdrawing .[2][3][4] It pulls density away from the amine (

Enhancement Strategy: To boost activity (e.g., EGFR inhibition or Antimicrobial action), you must modify the amine handle to create additional binding interactions.[1][2][5][7]

Recommended Derivatizations:

-

Schiff Bases (Azomethines): React with aromatic aldehydes.[2][3][5][8]

-

Urea/Thiourea Linkages: React with isocyanates.[2][3]

-

Why: Introduces H-bond acceptors/donors; improves solubility if the R-group is polar.

-

-

Azo Coupling: React with diazonium salts.

Caption: Structural Activity Relationship (SAR) optimization pathways for the chlorinated benzothiazole scaffold.

Module 3: Physicochemical Properties (Solubility)

The Issue: "The compound precipitates in cell culture media (DMSO crash-out)."

Diagnosis: Benzothiazoles are highly lipophilic (LogP > 3.5).[3][5] The 4-chloro substituent further decreases water solubility.[2][3][4] "Brick dust" precipitation leads to false negatives in biological assays.[2][3]

Formulation Solutions:

-

Salt Formation (The Quick Fix):

-

Molecular Encapsulation:

-

Use

-Cyclodextrin (HP- -

Protocol: Kneading method.[2][3] Mix drug and CD (1:1 molar ratio) with minimal water/ethanol (1:1) to form a paste.[2][3][5] Dry at 45°C.

-

Mechanism:[2][3][5] The hydrophobic benzothiazole core enters the CD cavity; the hydrophilic CD exterior interacts with water.[2][3]

-

Module 4: Biological Assay Troubleshooting

The Issue: "I see high fluorescence background or erratic IC50 values in enzyme assays."

Diagnosis:

-

Fluorescence Interference: Benzothiazole derivatives are often fluorophores.[2][3] If your assay uses a fluorescent tag (e.g., FITC), the compound might absorb/emit in the same range.[2][5]

-

Aggregator Artifacts: Lipophilic compounds form colloidal aggregates that sequester enzymes, causing false positives.[1][2]

Validation Steps:

-

Step 2: Inner Filter Effect Check.

References

-

Synthesis and Biological Evaluation of Benzothiazole Derivatives. Source:European Journal of Medicinal Chemistry. Context: Describes the foundational PPA condensation method and the impact of the 6-position substitution on activity. (Representative link for Benzothiazole synthesis)

-

Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. Source:IFTM University / Research Repository.[2][3] Context: Details the SAR of benzothiazole anilines and their specific interactions with cancer cell lines.

-

Condensation Reactions of 2-Aminothiophenols. Source:MDPI Molecules. Context: Comprehensive review of synthetic routes, troubleshooting yields, and green chemistry alternatives for benzothiazole synthesis.

-

Enhancing Solubility of Lipophilic Drugs. Source:BenchChem Technical Guides. Context: Protocols for salt formation and cyclodextrin complexation specifically for benzothiazole-class molecules.[2][3][4]

-

Synthesis and Characterization of 2-amino-5-chlorobenzothiazole Derivatives. Source:Baghdad Science Journal.[2][3][9] Context: Specific experimental data on chlorinated benzothiazole derivatives and their antifungal validation.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 8. rroij.com [rroij.com]

- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

Technical Support Center: Scaling Synthesis of 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline

Status: Operational Tier: Level 3 (Process Chemistry & Scale-Up) Assigned Specialist: Senior Application Scientist

Introduction: The Scale-Up Challenge

You are likely accessing this guide because your bench-scale synthesis (grams) of 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline worked perfectly, but your pilot run (100g – 1kg) has encountered significant issues.

This molecule is a critical dye intermediate and pharmacophore. The industrial standard involves the condensation of 2-aminothiophenol (2-ATP) with 2-amino-5-chlorobenzoic acid using Polyphosphoric Acid (PPA) as both solvent and cyclodehydration agent.

While robust, PPA is notoriously difficult to handle at scale due to its high viscosity and exothermic quenching profile. This guide addresses the specific physics and chemistry of scaling this reaction.

Module 1: The Chemistry & Mechanism[1][2]

To troubleshoot, you must visualize the reaction pathway. We are driving a condensation followed by a cyclodehydration.

Reaction Scheme

-

Reactant A: 2-Aminothiophenol (Liquid, foul-smelling, oxidation-prone).

-

Reactant B: 2-Amino-5-chlorobenzoic acid (Solid).

-

Medium: Polyphosphoric Acid (PPA) – typically 115%

equivalent.[1]

Process Flow Diagram

Figure 1: The sequential process flow for PPA-mediated benzothiazole synthesis.

Module 2: Critical Troubleshooting (Q&A)

Category A: Reaction Initiation & Viscosity

Q: The reaction mixture has turned into a solid block (seized) inside the reactor. The stirrer motor is stalling. What happened? A: You likely added the solid benzoic acid derivative too fast at a temperature that was too low.

-

The Physics: PPA is extremely viscous at room temperature.[2] At 60°C, it becomes manageable.[2] However, 2-amino-5-chlorobenzoic acid is bulky.

-

The Fix:

-

Heat PPA first: Ensure PPA is at 80–90°C before adding solid reactants.

-

Shear Thinning: Use an overhead stirrer with a high-torque anchor impeller, not a magnetic stir bar (which is useless above 10g scale).

-

Ramping: If already seized, slowly ramp temperature to 130°C. The mixture will liquefy as the reaction proceeds and water is released (and immediately sequestered by PPA).

-

Q: I see a dark tar forming instead of a clean solution. Is the product decomposing? A: This is likely oxidative dimerization of 2-aminothiophenol, not product decomposition.

-

The Cause: 2-aminothiophenol readily oxidizes to bis(2-aminophenyl)disulfide in the presence of air at high temperatures. This impurity is dark yellow/brown and difficult to remove.

-

The Protocol:

-

Nitrogen Sparge: You must degas the PPA and run the reaction under a strict nitrogen blanket.

-

Stoichiometry: Use a slight excess of the benzoic acid derivative (1.05 eq) rather than the thiol to ensure the thiol is consumed rapidly.

-

Category B: Work-Up & Isolation (The "Gummy Mass" Issue)

Q: When pouring the reaction mixture into water, it formed a sticky, gummy ball that trapped the acid. How do I get a powder? A: This is the most common failure mode in PPA scale-up. You quenched too fast or at the wrong temperature.

-

The Science: The product precipitates as a salt (phosphate/sulfate) initially. If the water is too cold or the addition too fast, the hydrophobic product aggregates before it can crystallize.

-

The Protocol (The "Reverse Quench"):

-

Do NOT pour water into the PPA.

-

Pour PPA into Water: Pour the hot reaction mass (approx. 100°C) into a vigorously stirred ice-water slurry.

-

Control the Stream: Pour in a thin, continuous stream.

-

Agitation: Use maximum RPM on the receiving vessel.

-

Post-Quench Stir: Once added, stir for 2–3 hours. The "gum" will eventually harden and break up into a filterable solid as the PPA hydrolyzes completely.

-

Q: The product is filtered, but it's acidic and turns purple/red upon drying. A: Trapped acid is causing degradation.

-

The Fix: PPA is difficult to wash out.

-

Reslurry the wet cake in 10% Sodium Bicarbonate (

) solution. -

Stir for 30 minutes to neutralize trapped acid.

-

Filter and wash with copious water until the filtrate pH is neutral (pH 7).

-

Module 3: Impurity Profiling & Logic

Use this logic tree to identify the source of contamination in your HPLC trace.

Figure 2: HPLC Troubleshooting Logic for Benzothiazole Synthesis.

Module 4: Optimized Scale-Up Protocol

Target Scale: 100g Input Safety Warning: 2-Aminothiophenol is toxic. PPA causes severe thermal/chemical burns.

| Parameter | Specification | Rationale |

| Solvent/Reagent | Polyphosphoric Acid (115%) | Acts as solvent and dehydrating agent. |